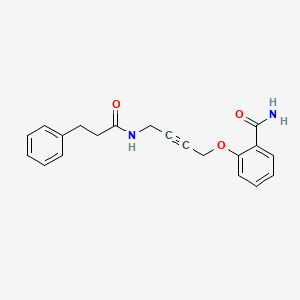

2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide

Description

2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide is a benzamide derivative characterized by a unique structural framework. Its core consists of a benzamide moiety (C₆H₅CONH₂) substituted at the ortho position by a but-2-yn-1-yloxy linker. This linker is further functionalized at the 4-position with a 3-phenylpropanamido group (C₆H₅CH₂CH₂CONH-).

Properties

IUPAC Name |

2-[4-(3-phenylpropanoylamino)but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-20(24)17-10-4-5-11-18(17)25-15-7-6-14-22-19(23)13-12-16-8-2-1-3-9-16/h1-5,8-11H,12-15H2,(H2,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITIATTZPGFIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the but-2-yn-1-yl intermediate, which is then reacted with a phenylpropanamido derivative. The final step involves the coupling of this intermediate with a benzamide compound under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

The 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (patent compound) highlights the role of halogen and trifluoromethyl groups in enhancing reactivity. This derivative achieved a 90% yield under conditions involving benzoyl chloride intermediates and aryl amines . In contrast, the target compound’s 3-phenylpropanamido substituent introduces a bulkier, more lipophilic group, which could reduce solubility in polar solvents but improve membrane permeability.

Key Structural Comparisons:

Physicochemical and Functional Implications

- Electronic Effects : The electron-withdrawing groups (e.g., halogens, CF₃) in the patent compound increase electrophilicity, favoring nucleophilic substitution reactions. The target compound’s amide and alkyne groups may instead promote hydrogen bonding and π-π stacking interactions.

- Solubility : The trifluoromethyl and halogen substituents in the patent compound enhance solubility in organic solvents, whereas the phenylpropanamido group in the target compound may reduce aqueous solubility.

- Synthetic Complexity: The alkyne linker in the target compound introduces synthetic challenges, such as regioselective functionalization, which are less pronounced in analogs with simpler ether or ester linkers .

Biological Activity

2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide is a compound that has attracted attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structural characteristics, including a benzamide group linked to a but-2-yn-1-yl chain and a phenylpropanamido moiety, contribute to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N O3, with a molecular weight of 323.38 g/mol. The compound features multiple functional groups that can engage in various chemical interactions, influencing its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. These interactions may modulate the activity of these targets, leading to various biological responses.

Biological Activities

Research has indicated that this compound exhibits several potential biological activities:

1. Anti-inflammatory Activity:

- Studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may have potential as an anti-inflammatory agent.

2. Anticancer Properties:

- Preliminary research indicates that this compound may affect cancer cell proliferation and induce apoptosis in certain cancer cell lines.

3. Enzyme Inhibition:

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.

Case Studies and Experimental Data

A number of studies have investigated the biological activities of structurally similar compounds, providing insights into the potential effects of this compound:

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

- Preparation of Intermediate Compounds: Starting with simpler molecules to create the butyne and amide components.

- Coupling Reactions: Utilizing coupling agents to form the final product through specific reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.